Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate
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Overview
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a scavenger like water or anisole.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.
Deprotection: The major product is the free amine, along with by-products from the Boc group removal.
Scientific Research Applications
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate primarily involves its role as a protected amino acid derivative The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation
Comparison with Similar Compounds
Similar Compounds
Chloromethyl (2S)-2-amino-pentanoate: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
Chloromethyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate: Uses a different protecting group (Cbz), which can be removed under different conditions (hydrogenation).
Uniqueness
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to the presence of the Boc group, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNAXNGFWWBFRY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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